molecular formula C16H15ClN6O2 B2679336 3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 309289-95-0

3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2679336
CAS RN: 309289-95-0
M. Wt: 358.79
InChI Key: WVHPOXZLRBJTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as "clofarabine" and is a purine nucleoside analog that has been used for the treatment of various types of cancer.

Scientific Research Applications

Antitumor and Antimicrobial Activities

Research indicates significant antitumor and antimicrobial potential for compounds related to 3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione. Studies have identified compounds with similar structures demonstrating activity against leukemia, as well as antimicrobial effects against various pathogens. These findings suggest potential therapeutic applications in cancer and infectious disease treatment. For instance, Ueda et al. (1987) synthesized similar heterocycles and found them active against P 388 leukemia (Ueda et al., 1987). Additionally, Abd El-Moneim et al. (2015) reported the synthesis of fused 1,2,4-triazines, including compounds with antimicrobial and antitumor activity (Abd El-Moneim et al., 2015).

Antiviral Activity

Compounds structurally related to this compound have also shown potential in antiviral applications. For example, Kim et al. (1978) synthesized imidazo[1,2-a]-s-triazine nucleosides with moderate activity against rhinovirus at non-toxic dosage levels (Kim et al., 1978).

Crystal Structure and Physical Properties

The crystal structure and physical properties of related compounds have been extensively studied, providing insights into their potential applications. For instance, Janes (1999) detailed the crystal structure of an analog of the anticonvulsant lamotrigine, offering valuable data for further research and development of related compounds (Janes, 1999).

Antifungal Properties

There is evidence of antifungal properties in compounds similar to this compound. Volkova et al. (2020) synthesized a novel compound of the 1,2,4-triazole class with potential antifungal applications, indicating the relevance of such structures in addressing fungal infections (Volkova et al., 2020).

Plant Growth Enhancement

In the agricultural field, compounds similar to this compound have shown potential in enhancing plant growth. Chang and Hsing (2004) discovered that DPX-3778, a compound with a similar structure, significantly enhanced the proliferation of tobacco callus in vitro (Chang & Hsing, 2004).

properties

IUPAC Name

3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O2/c1-20-13-12(14(24)21(2)16(20)25)23-8-11(19-22(3)15(23)18-13)9-4-6-10(17)7-5-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHPOXZLRBJTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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